molecular formula C13H13ClN2O2 B12942213 Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12942213
M. Wt: 264.71 g/mol
InChI Key: KWJGQABSWKMNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a chloro group at the 4-position, a p-tolyl group at the 1-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Hydrolysis: Formation of 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 4-bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-11(14)8-16(15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

KWJGQABSWKMNGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.